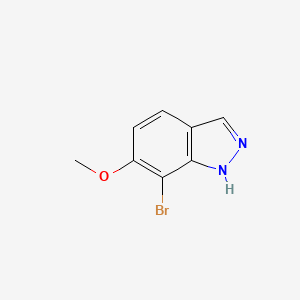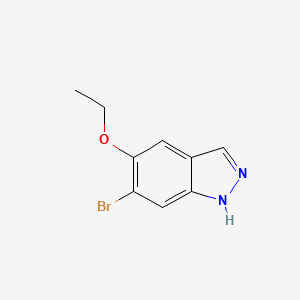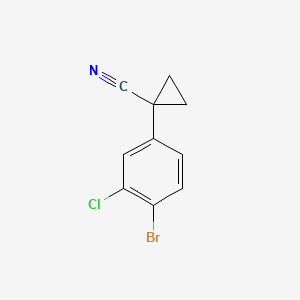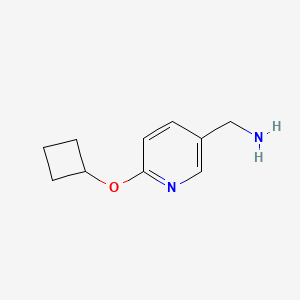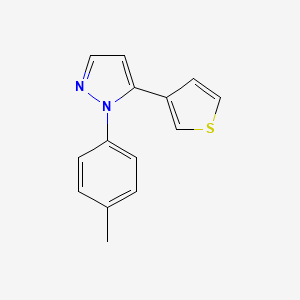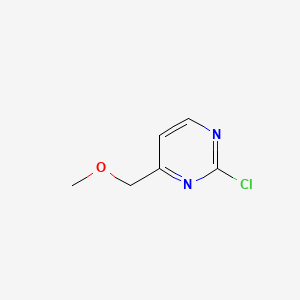
2-Chloro-4-(methoxymethyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(methoxymethyl)pyrimidine is a chemical compound with the molecular formula C6H7ClN2O . It has a molecular weight of 158.58 g/mol . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H7ClN2O/c1-10-4-5-2-3-8-6(7)9-5/h2-3H,4H2,1H3 . The Canonical SMILES is COCC1=NC(=NC=C1)Cl . These codes provide a textual representation of the molecule’s structure. Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, pyrimidines are known to undergo various chemical reactions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 158.58 g/mol . It has a computed XLogP3-AA value of 0.9, indicating its partition coefficient between octanol and water . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are both 158.0246905 g/mol . The topological polar surface area is 35 Ų . It has a heavy atom count of 10 .Wissenschaftliche Forschungsanwendungen
Antiviral Activity : A study by Hocková et al. (2003) explored derivatives of 2,4-diaminopyrimidine, which included compounds related to 2-Chloro-4-(methoxymethyl)pyrimidine. These derivatives showed marked inhibition of retrovirus replication in cell culture, specifically against human immunodeficiency virus and Moloney murine sarcoma virus (Hocková et al., 2003).
Synthesis of Pyrimidine Derivatives : Liu Guo-ji (2009) conducted research on the synthesis of 2,4-dichloro-5-methoxy-pyrimidine, a compound closely related to this compound. This study highlighted its role as a new intermediate compound in pyrimidine chemistry (Liu Guo-ji, 2009).
Herbicidal Activity : Li Gong-chun (2011) found that 2-chloro-4-(4-methyl phenylsulfonylamino) pyrimidine derivatives, which include structural elements similar to this compound, had good herbicidal activities against certain plants (Li Gong-chun, 2011).
Cytotoxicity and Potential Anticancer Agents : A study by Wei and Malhotra (2012) on 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives, which are structurally similar to this compound, revealed selective activities against breast cancer and renal cancer cell lines (Wei & Malhotra, 2012).
Protection of Pyrimidines : Kraljević et al. (2011) investigated N-methoxymethylated pyrimidine derivatives for nitrogen protection, which is relevant to the study of this compound. This research contributes to the understanding of pyrimidine chemistry and its applications (Kraljević et al., 2011).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-4-(methoxymethyl)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-10-4-5-2-3-8-6(7)9-5/h2-3H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOWHMGUHBHEDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=NC=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693772 |
Source


|
| Record name | 2-Chloro-4-(methoxymethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1289387-30-9 |
Source


|
| Record name | Pyrimidine, 2-chloro-4-(methoxymethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1289387-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-(methoxymethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(Benzyloxy)phenyl]-4-methanesulfonylbenzene](/img/structure/B596959.png)

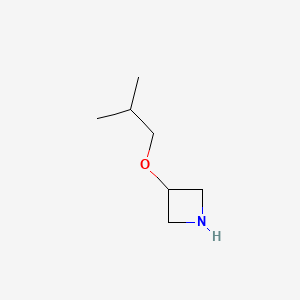
![2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzoic Acid](/img/structure/B596965.png)

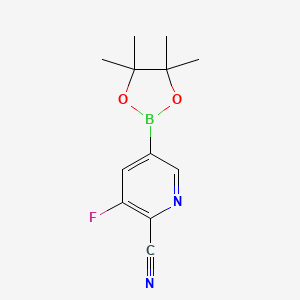
![2-Chloroimidazo[1,2-B]pyridazine](/img/structure/B596971.png)
